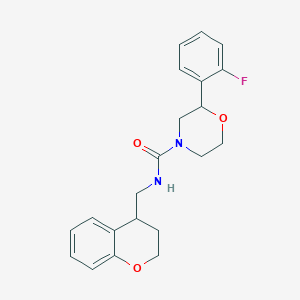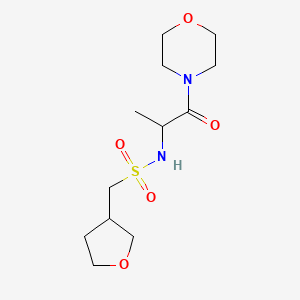![molecular formula C17H20N4O3 B6752296 1-[[3-(1-Adamantyl)-1,2,4-oxadiazol-5-yl]methyl]pyrimidine-2,4-dione](/img/structure/B6752296.png)
1-[[3-(1-Adamantyl)-1,2,4-oxadiazol-5-yl]methyl]pyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[[3-(1-Adamantyl)-1,2,4-oxadiazol-5-yl]methyl]pyrimidine-2,4-dione is a complex organic compound that combines the structural features of adamantane, oxadiazole, and pyrimidine. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of anticancer and antiviral agents. The unique structural components contribute to its diverse biological activities and chemical reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[[3-(1-Adamantyl)-1,2,4-oxadiazol-5-yl]methyl]pyrimidine-2,4-dione typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.
Attachment of the adamantyl group: The adamantyl moiety is introduced through a nucleophilic substitution reaction, often using adamantyl halides.
Coupling with pyrimidine-2,4-dione: The final step involves coupling the oxadiazole intermediate with a pyrimidine-2,4-dione derivative, typically under basic conditions to facilitate the nucleophilic attack.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the employment of high-throughput screening to identify the most efficient catalysts and solvents.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[[3-(1-Adamantyl)-1,2,4-oxadiazol-5-yl]methyl]pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxadiazole N-oxides.
Reduction: Reduction reactions can be carried out using hydride donors such as sodium borohydride, which may reduce the oxadiazole ring or other reducible groups.
Substitution: Nucleophilic substitution reactions can occur at the adamantyl or pyrimidine moieties, using reagents like alkyl halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or amines in the presence of a base like sodium hydride or potassium carbonate.
Major Products:
Oxidation: Oxadiazole N-oxides.
Reduction: Reduced oxadiazole derivatives.
Substitution: Alkylated or aminated derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of more complex molecules due to its versatile reactivity.
Biology: In biological research, it serves as a probe to study enzyme interactions and cellular pathways, particularly those involving nucleic acid synthesis and repair.
Medicine: 1-[[3-(1-Adamantyl)-1,2,4-oxadiazol-5-yl]methyl]pyrimidine-2,4-dione has shown promise as an anticancer agent, with studies indicating its ability to inhibit the growth of various cancer cell lines . It also exhibits antiviral properties, making it a candidate for the development of new antiviral drugs.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties, owing to its unique structural features.
Mécanisme D'action
The mechanism by which 1-[[3-(1-Adamantyl)-1,2,4-oxadiazol-5-yl]methyl]pyrimidine-2,4-dione exerts its effects involves several molecular targets and pathways:
Anticancer Activity: The compound inhibits thymidylate synthase, an enzyme crucial for DNA synthesis, thereby preventing cancer cell proliferation.
Antiviral Activity: It interferes with viral replication by targeting viral enzymes and disrupting the synthesis of viral nucleic acids.
Comparaison Avec Des Composés Similaires
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities, but the presence of the adamantyl group in our compound enhances its stability and bioavailability.
Uniqueness: The combination of the adamantyl group, oxadiazole ring, and pyrimidine-2,4-dione in a single molecule provides a unique structural framework that enhances its biological activity and reduces toxicity compared to similar compounds.
Propriétés
IUPAC Name |
1-[[3-(1-adamantyl)-1,2,4-oxadiazol-5-yl]methyl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c22-13-1-2-21(16(23)18-13)9-14-19-15(20-24-14)17-6-10-3-11(7-17)5-12(4-10)8-17/h1-2,10-12H,3-9H2,(H,18,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRMCIRAVPFKNCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NOC(=N4)CN5C=CC(=O)NC5=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-cyclopropylpyrrolidin-3-yl)methyl]-2-(1,3,4-thiadiazol-2-ylsulfanyl)acetamide](/img/structure/B6752224.png)
![5-Methyl-2-[1-(4-methylidenepiperidin-1-yl)-1-oxopropan-2-yl]isoindole-1,3-dione](/img/structure/B6752230.png)
![2-[4-(5-cyclopropyl-1-methylpyrazole-4-carbonyl)piperazin-1-yl]-N-(3-methylcyclohexyl)acetamide](/img/structure/B6752231.png)
![N-[[1-(2,2-dimethylmorpholin-4-yl)cyclohexyl]methyl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B6752235.png)
![3-Methyl-1-[3-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B6752237.png)
![4-[2-[(3-methylcyclohexyl)amino]-2-oxoethyl]-N-pyridin-3-ylpiperazine-1-carboxamide](/img/structure/B6752252.png)

![2-(3-cyclopropyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)-1,3-thiazole-5-sulfonamide](/img/structure/B6752256.png)
![[1-[6-[2-(1,3,5-Trimethylpyrazol-4-yl)pyrrolidin-1-yl]pyrimidin-4-yl]pyrrolidin-2-yl]methanol](/img/structure/B6752263.png)
![2-Pyrazol-1-yl-6-[2-(1,3,5-trimethylpyrazol-4-yl)pyrrolidin-1-yl]pyrazine](/img/structure/B6752266.png)
![2-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-1,2-thiazolidine 1,1-dioxide](/img/structure/B6752273.png)

![4,5-Dimethyl-3-[2-[4-[methyl(pyridazin-3-yl)amino]piperidin-1-yl]-2-oxoethyl]-1,3-thiazol-2-one](/img/structure/B6752306.png)
